molecular formula C13H18BrN B1406017 N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine CAS No. 1512002-20-8

N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine

Cat. No.: B1406017
CAS No.: 1512002-20-8
M. Wt: 268.19 g/mol
InChI Key: ATMWMPSISQWJQP-UHFFFAOYSA-N
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Description

N-[(3-Bromo-4-methylphenyl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a 3-bromo-4-methylbenzyl substituent. Its molecular formula is C₁₄H₁₉BrN, with a molecular weight of 281.21 g/mol. The bromine atom at the 3-position and methyl group at the 4-position of the phenyl ring confer distinct electronic and steric properties, making this compound a candidate for structure-activity relationship (SAR) studies in medicinal chemistry, particularly in targeting neurotransmitter receptors like NMDA .

Properties

IUPAC Name

N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-10-6-7-11(8-13(10)14)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMWMPSISQWJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with cyclopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects and Molecular Data

The table below summarizes structural analogues and their properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Findings
This compound 3-Br, 4-CH₃ C₁₄H₁₉BrN 281.21 Potential NMDA receptor ligand (inferred from bromine’s role in PET tracers) .
N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine 3-Br, 4-OCH₃ C₁₃H₁₈BrNO 284.19 Methoxy group increases polarity; no direct activity data .
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine 3-Br, 4-F C₁₂H₁₅BrFN 272.16 Fluorine’s electron-withdrawing effects may enhance receptor binding .
N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine 3-Cl, 4-F C₁₂H₁₅ClFN 231.71 Smaller halogens (Cl/F) reduce steric hindrance; used in coordination chemistry .
N-[(4-Nitrophenyl)methyl]cyclopentanamine 4-NO₂ C₁₂H₁₆N₂O₂ 220.27 Nitro group increases reactivity; limited bioactivity due to toxicity .

Physicochemical Properties

  • Lipophilicity : Bromine and methyl groups increase logP values, enhancing lipid solubility. Fluorine and methoxy groups reduce logP, favoring aqueous solubility.
  • Steric Effects : Bulky substituents (e.g., bromine) may hinder binding to flat receptor surfaces, whereas smaller halogens (Cl, F) allow tighter fits .

Biological Activity

N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a cyclopentanamine backbone with a bromo-substituted aromatic ring. Its molecular formula is C11_{11}H14_{14}BrN, with a molecular weight of approximately 240.14 g/mol. The presence of the bromine atom at the 3-position and the methyl group at the 4-position on the phenyl ring contribute to its distinctive chemical properties and potential biological activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's mechanism may include:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
  • Microtubule Destabilization : Similar compounds have shown potential in disrupting microtubule assembly, which is crucial for cell division .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness varies depending on the concentration and type of microorganism. Preliminary studies suggest that it could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and liver cancer cells (HepG2). Key findings include:

  • Cytotoxicity : Initial screening showed that the compound exhibits significant cytotoxic effects, with IC50_{50} values ranging from 2.43 to 14.65 μM against various cancer cell lines .
  • Apoptosis Induction : Studies have demonstrated that it can induce apoptosis in cancer cells by enhancing caspase-3 activity, indicating a potential mechanism for its anticancer effects.
  • Cell Cycle Arrest : The compound has been shown to arrest cancer cells in the G2/M phase, which is critical for preventing tumor growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameMolecular FormulaNotable Features
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamineC12_{12}H14_{14}BrNOContains a methoxy group instead of a methyl group
N-methyl 4-bromo-3-methoxybenzamideC10_{10}H10_{10}BrNO2_{2}Features an amide functional group
N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamideC13_{13}H12_{12}BrN2_{2}O2_{2}Contains multiple functional groups affecting activity

The unique substitution pattern on the phenyl ring of this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Screening : A study synthesized various derivatives and screened them for cytotoxic activity against different cancer cell lines. Some derivatives exhibited enhanced selectivity towards cancer cells compared to non-cancerous cells .
  • Molecular Modeling Studies : Computational studies have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for some derivatives, suggesting their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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